molecular formula C13H15F2NO B6239642 4,4-difluoro-N-phenylcyclohexane-1-carboxamide CAS No. 1545679-10-4

4,4-difluoro-N-phenylcyclohexane-1-carboxamide

Cat. No.: B6239642
CAS No.: 1545679-10-4
M. Wt: 239.3
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Description

4,4-Difluoro-N-phenylcyclohexane-1-carboxamide is a chemical compound with the molecular formula C13H15F2NO and a molecular weight of 239.3 g/mol. It is characterized by the presence of two fluorine atoms attached to the cyclohexane ring and a phenyl group attached to the carboxamide functional group.

Preparation Methods

The synthesis of 4,4-difluoro-N-phenylcyclohexane-1-carboxamide typically involves the reaction of 4,4-difluorocyclohexanecarboxylic acid with aniline under appropriate reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization to obtain the desired product as white crystalline solids .

Chemical Reactions Analysis

4,4-Difluoro-N-phenylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the amide group into an amine.

    Substitution: The fluorine atoms in the cyclohexane ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-difluoro-N-phenylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4,4-Difluoro-N-phenylcyclohexane-1-carboxamide can be compared with other similar compounds, such as:

    4,4-Difluorocyclohexanecarboxylic acid: This compound is a precursor in the synthesis of this compound and shares similar structural features.

    N-Phenylcyclohexane-1-carboxamide: This compound lacks the fluorine atoms present in this compound, resulting in different chemical and biological properties.

    4-Fluoro-N-phenylcyclohexane-1-carboxamide: This compound has only one fluorine atom, which may affect its reactivity and interactions compared to the difluorinated version.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1545679-10-4

Molecular Formula

C13H15F2NO

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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